methyl 2-[2-(5-chloro-2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[2-(5-chloro-2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a dioxin ring and substituted with a nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(5-chloro-2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dioxin Ring: The dioxin ring can be introduced through a cyclization reaction involving a diol and an appropriate electrophile.
Substitution with Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a nucleophilic substitution reaction using 5-chloro-2-nitrobenzoyl chloride.
Final Esterification: The final step involves esterification with methyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or viral infections due to its potential antimicrobial properties.
Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The exact mechanism of action of methyl 2-[2-(5-chloro-2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-nitrobenzoate: Shares the nitrobenzoyl group but lacks the benzothiazole and dioxin rings.
2-[(5-chloro-2-thienyl)carbonyl]imino-6-fluoro-1,3-benzothiazole: Similar benzothiazole core but different substituents.
Uniqueness
Methyl 2-[2-(5-chloro-2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate is unique due to its combination of a benzothiazole ring, a dioxin ring, and a nitrobenzoyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
methyl 2-[2-(5-chloro-2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O7S/c1-28-17(24)9-22-13-7-14-15(30-5-4-29-14)8-16(13)31-19(22)21-18(25)11-6-10(20)2-3-12(11)23(26)27/h2-3,6-8H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIKLOBKDYKDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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